

# A Comparative Analysis of Fexagratinib and Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fexagratinib |           |
| Cat. No.:            | B612004      | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FGFR inhibitors, **Fexagratinib** and Pemigatinib. This analysis is supported by preclinical and clinical data to inform research and development decisions.

**Fexagratinib** (formerly AZD4547) and Pemigatinib (Pemazyre) are both potent, selective, oral inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] [2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, amplifications, or activating mutations, is a known driver in various cancers.[3][4] Both **Fexagratinib** and Pemigatinib have demonstrated therapeutic potential by targeting these aberrant FGFR pathways.[5][6] This guide will delve into a detailed comparison of their efficacy, supported by experimental data and methodologies.

#### **Mechanism of Action and Target Specificity**

Both **Fexagratinib** and Pemigatinib function by competitively binding to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for tumor cell proliferation, survival, and migration.[3][7]

While both drugs target FGFR1, 2, and 3, they exhibit different inhibitory concentrations (IC50) and a weaker effect on FGFR4.[3][8][9]



## Preclinical Efficacy: A Head-to-Head Look

In vitro and in vivo preclinical studies have established the anti-tumor activity of both **Fexagratinib** and Pemigatinib in cancer models with FGFR alterations.

#### In Vitro Kinase and Cell-Based Assays

The potency of these inhibitors against the FGFR family has been quantified through various assays.

| Inhibitor    | Target               | IC50 (nM) -<br>Cell-Free<br>Assay | Cell Line                    | IC50 (nM) -<br>Antiproliferativ<br>e Assay |
|--------------|----------------------|-----------------------------------|------------------------------|--------------------------------------------|
| Fexagratinib | FGFR1                | 0.2[8][10]                        | KG1a (FGFR1<br>fusion)       | 18[8]                                      |
| FGFR2        | 2.5[8][10]           | Sum52-PE<br>(FGFR amplified)      | Not Specified                |                                            |
| FGFR3        | 1.8[8][10]           | KMS11 (FGFR3 translocation)       | 281[8]                       |                                            |
| FGFR4        | 165[ <del>10</del> ] |                                   |                              | _                                          |
| Pemigatinib  | FGFR1                | 0.4[9]                            | Ba/F3 (TEL-<br>FGFR1 fusion) | Not Specified                              |
| FGFR2        | 0.5[9]               |                                   |                              |                                            |
| FGFR3        | 1.0[9]               | Ba/F3 (TEL-<br>FGFR3 fusion)      | Not Specified                |                                            |
| FGFR4        | 30[9]                | _                                 | _                            |                                            |

Table 1: Comparative In Vitro Inhibitory Activity of **Fexagratinib** and Pemigatinib.

#### In Vivo Xenograft Models

Animal studies have demonstrated the ability of both drugs to inhibit tumor growth in xenograft models. Oral administration of **Fexagratinib** at 12.5 mg/kg once daily resulted in 65% tumor



growth inhibition in an FGFR1-fusion KG1a xenograft model.[8] Similarly, Pemigatinib has shown potent anti-tumor activity in mouse xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[3]

## **Clinical Efficacy and Patient Outcomes**

Both **Fexagratinib** and Pemigatinib have been evaluated in clinical trials for various solid tumors harboring FGFR alterations.

| Drug                    | Trial                                   | Cancer<br>Type                                  | FGFR<br>Alteration                | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) |
|-------------------------|-----------------------------------------|-------------------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------------|
| Fexagratinib            | Phase II<br>(MATCH)                     | Advanced<br>Solid Tumors                        | FGFR2/3<br>activating<br>SNVs     | 10.5% (2/19)<br>[11]              | 6% (at 6<br>months)[11]                 |
| Phase II                | FGFR1-<br>amplified<br>Breast<br>Cancer | FGFR1<br>amplification                          | 12.5% (1/8)<br>[11]               | Not Specified                     |                                         |
| Phase II<br>(TARGET)    | Recurrent<br>High-Grade<br>Glioma       | FGFR3-<br>TACC3 fusion                          | 8% (1/12)[12]                     | 1.4<br>months[12]                 |                                         |
| Pemigatinib             | Phase II<br>(FIGHT-202)                 | Cholangiocar<br>cinoma                          | FGFR2<br>fusion/rearran<br>gement | 36%[13][14]                       | 6.9<br>months[14]                       |
| Phase II<br>(FIGHT-207) | Advanced<br>Solid Tumors                | FGFR<br>fusions/rearra<br>ngements              | 26.5%<br>(13/49)[15]              | 4.5<br>months[15]                 |                                         |
| Phase II<br>(FIGHT-207) | Advanced<br>Solid Tumors                | Activating<br>non-kinase<br>domain<br>mutations | 9.4% (3/32)<br>[15]               | 3.7<br>months[15]                 |                                         |



Table 2: Summary of Clinical Trial Outcomes for Fexagratinib and Pemigatinib.

Pemigatinib received accelerated approval from the FDA for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[16][17]

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.





#### Inhibitor Efficacy Evaluation Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fexagratinib Wikipedia [en.wikipedia.org]
- 2. Pemigatinib Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. Pemigatinib | C24H27F2N5O4 | CID 86705695 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapy Detail [ckb.genomenon.com]
- 12. TARGET: A phase I/II open-label multicenter study to assess safety and efficacy of fexagratinib in patients with relapsed/refractory FGFR fusion-positive glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement -PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 17. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of Fexagratinib and Pemigatinib in FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612004#comparing-the-efficacy-of-fexagratinib-and-pemigatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com